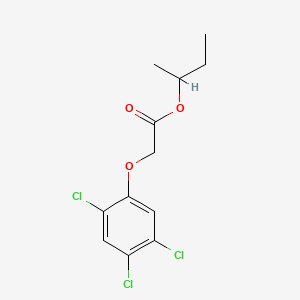

butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate

概要

説明

butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate: is a chemical compound with the molecular formula C12H13Cl3O3 and a molecular weight of 311.59 g/mol . . This compound is a derivative of 2,4,5-trichlorophenoxyacetic acid, a well-known herbicide.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, (2,4,5-trichlorophenoxy)-, 1-methylpropyl ester typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with 1-methylpropyl alcohol (sec-butyl alcohol). The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then purified through distillation or other separation techniques to obtain the desired ester.

化学反応の分析

Types of Reactions:

Hydrolysis: The ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of 2,4,5-trichlorophenoxyacetic acid and 1-methylpropyl alcohol.

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products, depending on the reagents and conditions used.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed:

Hydrolysis: 2,4,5-trichlorophenoxyacetic acid and 1-methylpropyl alcohol.

Oxidation: Various oxidation products depending on the conditions.

Substitution: Substituted derivatives of the original compound.

科学的研究の応用

Chemistry: The compound is used as an intermediate in the synthesis of other chemical compounds, particularly in the production of herbicides and pesticides.

Biology: In biological research, it is used to study the effects of chlorinated phenoxy compounds on plant growth and development.

Medicine: While not directly used in medicine, its derivatives and related compounds are studied for their potential therapeutic effects and toxicological properties.

Industry: The compound is primarily used in the agricultural industry as a herbicide. It helps in controlling broadleaf weeds in various crops.

作用機序

The mechanism of action of acetic acid, (2,4,5-trichlorophenoxy)-, 1-methylpropyl ester involves its role as a synthetic auxin. Auxins are plant hormones that regulate growth and development. The compound mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the plant. This makes it effective as a herbicide.

類似化合物との比較

2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties.

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): The parent compound of the ester.

MCPA (2-methyl-4-chlorophenoxyacetic acid): A related herbicide with a different substitution pattern on the aromatic ring.

Uniqueness: butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate is unique due to its specific ester structure, which influences its solubility, volatility, and overall herbicidal activity. The presence of the 1-methylpropyl group provides distinct physical and chemical properties compared to other similar compounds.

生物活性

Butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate, commonly referred to as 2,4,5-T butyl ester, is a synthetic compound derived from 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a herbicide that has been widely studied for its biological activity and environmental impact. This article explores the biological activity of this compound, focusing on its toxicity, pharmacokinetics, and potential effects on human health and the environment based on diverse research findings.

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₁₂H₁₃Cl₃O₃

- Molecular Weight : 305.6 g/mol

Toxicity and Safety

Research indicates that 2,4,5-T and its derivatives exhibit various toxic effects in animal models. Key findings include:

- Acute Toxicity : Studies have shown that the acute toxicity of 2,4,5-T is relatively low; however, it can cause adverse effects at higher doses. For instance, a no observed effect level (NOEL) for rats was identified at 3 mg/kg body weight following prolonged exposure .

- Chronic Toxicity : Long-term studies have indicated potential kidney and liver damage with prolonged exposure to doses above 30 mg/kg body weight . Notably, dogs demonstrated greater sensitivity compared to other species.

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is known that:

- The compound is readily absorbed through oral and dermal routes .

- It binds to plasma proteins more effectively than similar compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), affecting its distribution in the body .

Case Study 1: Reproductive Toxicity in Animal Models

A study examining the reproductive effects of 2,4,5-T in mice found that exposure at doses around 30 mg/kg body weight led to an increased incidence of cleft palate and reduced fetal weights . This highlights the teratogenic potential of the compound.

Case Study 2: Environmental Impact Assessment

A comprehensive environmental assessment indicated that the hydrolytic stability of this compound varies with pH levels:

- At pH 8.4: Half-life of approximately 1.4 days

- At pH 7.5: Half-life of approximately 7.5 days

- At pH 5.4: Half-life of approximately 12.8 days .

These findings suggest that environmental conditions significantly influence the persistence and degradation of this compound.

Summary of Biological Effects

特性

IUPAC Name |

butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl3O3/c1-3-7(2)18-12(16)6-17-11-5-9(14)8(13)4-10(11)15/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCPUBZALOBLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866339 | |

| Record name | Butan-2-yl (2,4,5-trichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61792-07-2 | |

| Record name | 1-Methylpropyl 2-(2,4,5-trichlorophenoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61792-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-T sec-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061792072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butan-2-yl (2,4,5-trichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。